Technical Documentation Center

3-(1-Boc-3-azetidinyl)-5-aminoisoxazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(1-Boc-3-azetidinyl)-5-aminoisoxazole

Core Science & Biosynthesis

Foundational

Physical and chemical properties of CAS 887591-76-6

An In-depth Technical Guide to the Physical and Chemical Properties of Dabrafenib Mesylate (CAS 887591-76-6) Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of Dabrafenib...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physical and Chemical Properties of Dabrafenib Mesylate (CAS 887591-76-6)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Dabrafenib Mesylate (CAS 887591-76-6), a pivotal small molecule inhibitor in targeted cancer therapy. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes critical data on the compound's physicochemical properties, analytical methodologies, stability, and biological mechanism of action, grounded in authoritative scientific literature and regulatory documentation.

Core Compound Identification and Significance

Dabrafenib is a potent, ATP-competitive inhibitor of the RAF family of serine/threonine kinases.[1] Its development marked a significant advancement in the treatment of cancers harboring activating mutations in the BRAF gene, most notably the V600E mutation found in approximately 50% of melanomas.[2] The compound is supplied as a methanesulfonate (mesylate) salt to improve its pharmaceutical properties.

IdentifierValueSource(s)
Compound Name Dabrafenib Mesylate[3]
CAS Number 887591-76-6 (Mesylate Salt)[4]
Alternative Names Tafinlar®, GSK2118436B[5]
Free Base CAS 1195765-45-7[6]
Molecular Formula C₂₄H₂₄F₃N₅O₅S₃ (Mesylate Salt)[5]
Molecular Weight 615.67 g/mol (Mesylate Salt)[7]
IUPAC Name N-{3-[5-(2-aminopyrimidin-4-yl)-2-tert-butyl-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzene-1-sulfonamide; methanesulfonic acid[8]

Physicochemical Properties

The physicochemical profile of a drug substance is fundamental to understanding its behavior, from formulation development to its pharmacokinetic profile. Dabrafenib mesylate is a white to slightly colored solid.[5][9]

PropertyValueComments and Scientific RationaleSource(s)
Melting Point >234°C (with decomposition)The high melting point is indicative of a stable crystalline lattice structure. The decomposition suggests thermal instability at elevated temperatures.[10]
Solubility Aqueous: Very slightly soluble at pH 1, practically insoluble above pH 4. Organic: Soluble in DMSO (≥30.75 mg/mL), Ethanol (≥2.74 mg/mL with warming).The pH-dependent solubility is a critical attribute. The molecule has multiple ionizable centers, and its low solubility at physiological pH (above 4) can impact oral absorption and bioavailability. This is a key consideration for formulation, where excipients may be used to enhance dissolution.[9][11][12]
pKa 6.6 (sulfonamide moiety) 2.2 (pyrimidine moiety) -1.5 (thiazole moiety)The three distinct pKa values correspond to the different ionizable functional groups. The sulfonamide pKa of 6.6 is particularly important as it falls within a physiologically relevant range, influencing the charge state and solubility of the molecule in different biological compartments.[5][9][13]
LogP (Partition Coefficient) 2.9The LogP value indicates that dabrafenib is a lipophilic compound. This property facilitates its ability to cross cell membranes to reach its intracellular target (BRAF kinase), but also presents challenges for aqueous formulation.[9][13]
Polymorphism Multiple crystalline forms have been identified (e.g., Form I, Form IV, Form V).The existence of polymorphs is critical for drug development, as different crystal forms can have different solubility, stability, and bioavailability. The mesylate salt was selected in part to control and stabilize a desired crystalline form.[14][15]

Mechanism of Action: Targeting the MAPK/ERK Pathway

Dabrafenib functions by inhibiting constitutively activated BRAF kinases that result from V600 mutations.[16] This blockade occurs at a critical juncture in the RAS/RAF/MEK/ERK (MAPK) signaling pathway, which, when dysregulated, drives uncontrolled cell proliferation and survival.[2] Dabrafenib is an ATP-competitive inhibitor, meaning it binds to the kinase domain of BRAF, preventing the binding of ATP and subsequent phosphorylation and activation of downstream targets like MEK and ERK.[1]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Signal BRAF BRAF (V600E) RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Dabrafenib Dabrafenib Dabrafenib->BRAF Inhibits

Dabrafenib inhibits the mutated BRAF kinase, blocking the MAPK signaling cascade.

Stability and Storage Considerations

The stability of a compound is paramount for ensuring accurate experimental results and maintaining the efficacy of a therapeutic agent.

  • Thermal and pH Stability : Dabrafenib is relatively stable under acidic, alkaline, and neutral conditions at ambient temperatures.[17]

  • Oxidative Instability : The molecule is highly susceptible to degradation under oxidative stress. Studies have shown that exposure to hydrogen peroxide leads to the formation of several major degradation products.[17] This necessitates careful handling and the avoidance of oxidizing agents.

  • Photostability : Dabrafenib is unstable upon exposure to both UV and daylight irradiation.[18][19] This photo-induced degradation is a first-order reaction and results in the formation of a novel fluorescent compound.[19] This is a critical handling parameter; all solutions containing dabrafenib must be protected from light.

  • Storage Recommendations :

    • Solid Form : The solid powder should be stored desiccated at -20°C for long-term stability (up to 24 months).[12]

    • In Solution : Solutions, typically prepared in DMSO or ethanol, should be stored at -20°C and used within 3 months to prevent loss of potency. It is advisable to aliquot solutions to avoid multiple freeze-thaw cycles.[12]

Analytical Methodologies

Accurate quantification of dabrafenib in biological matrices is essential for pharmacokinetic and therapeutic drug monitoring studies. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard.

Protocol: Quantification of Dabrafenib in Human Plasma via LC-MS/MS

This protocol is a representative example based on validated methods described in the literature.[20][21][22]

1. Sample Preparation (Protein Precipitation): a. To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., deuterated dabrafenib or erlotinib-d6).[20][23] b. Vortex vigorously for 1 minute to precipitate plasma proteins. c. Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein. d. Carefully transfer the supernatant to a clean vial for analysis.

2. Chromatographic Separation: a. HPLC System: Standard HPLC or UPLC system. b. Column: A C18 reversed-phase column (e.g., Phenomenex C18, 50 x 4.6 mm, 5 µm) is commonly used.[21] c. Mobile Phase: An isocratic or gradient elution using a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol). A typical mobile phase composition is acetonitrile and 0.1% formic acid (85:15, v/v).[21] d. Flow Rate: 0.3 - 1.0 mL/min. e. Injection Volume: 5 µL.

3. Mass Spectrometric Detection: a. Instrument: Triple quadrupole mass spectrometer. b. Ionization Mode: Positive electrospray ionization (ESI+). c. Detection: Multiple Reaction Monitoring (MRM). d. MRM Transitions:

  • Dabrafenib: m/z 520.1 → 177.0[21]
  • Internal Standard (Sorafenib example): m/z 465.1 → 252.1

Plasma [label="1. Plasma Sample\n(+ Internal Standard)"]; Precip [label="2. Protein Precipitation\n(Acetonitrile)"]; Centri [label="3. Centrifugation"]; Super [label="4. Collect Supernatant"]; Inject [label="5. HPLC Injection"]; Column [label="6. C18 Column Separation"]; ESI [label="7. ESI+ Ionization"]; MS [label="8. MS/MS Detection (MRM)"]; Data [label="9. Data Analysis\n(Quantification)", shape=parallelogram];

Plasma -> Precip -> Centri -> Super -> Inject -> Column -> ESI -> MS -> Data; }

Workflow for the bioanalytical quantification of Dabrafenib in plasma.

Synthesis Outline and Impurity Profiling

The synthesis of dabrafenib mesylate is a multi-step process. A common route starts from commercially available fluoroaniline, which is converted to a sulfonamide.[24] Subsequent steps involve the construction of the pyrimidine and thiazole heterocyclic rings to build the core structure, followed by salt formation with methanesulfonic acid.[24]

During synthesis, particularly in the final amination step, impurities can form. One notable process-related impurity is "Phenyl amino Dabrafenib," where an aromatic fluorine atom is displaced by an amine group.[25][26] The identification, synthesis, and characterization of such impurities are critical for ensuring the purity and safety of the final active pharmaceutical ingredient (API).[25]

References

  • Kieran, M. W., et al. (2014). What are the molecular mechanisms of action of Dabrafenib Mesylate in therapeutic applications? R Discovery. [Link]

  • Therapeutic Goods Administration (TGA). (2014). Attachment 1: Product information for AusPAR Tafinlar dabrafenib mesilate. TGA. [Link]

  • U.S. Food and Drug Administration (FDA). (2013). Pharmacology Review: TAFINLAR (dabrafenib) capsules. accessdata.fda.gov. [Link]

  • Young, K., et al. (2013). Dabrafenib and its use in the treatment of metastatic melanoma. PMC. [Link]

  • DermNet. (n.d.). Dabrafenib. DermNet. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (2018). dabrafenib. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Nielsen, C., et al. (2017). Simple and cost-effective liquid chromatography-mass spectrometry method to measure dabrafenib quantitatively and six metabolites semi-quantitatively in human plasma. PMC. [Link]

  • de Vries, N., et al. (2020). Development and validation of an LC-MS/MS method to measure the BRAF inhibitors dabrafenib and encorafenib quantitatively and four major metabolites semi-quantitatively in human plasma. PMC. [Link]

  • Novartis. (2024). Dabrafenib capsules - Product Monograph. Novartis. [Link]

  • Midas Pharma. (n.d.). Dabrafenib mesylate API (1195768-06-9). Midas Pharma. [Link]

  • National Center for Biotechnology Information (NCBI). (2017). Dabrafenib Therapy and BRAF Genotype. NCBI Bookshelf. [Link]

  • Al Bratty, M., et al. (2023). An LC–MS/MS quantification method development and validation for the dabrafenib in biological matrices. Journal of Applied Pharmaceutical Science. [Link]

  • ACS Publications. (2016). Photoinduced Conversion of Antimelanoma Agent Dabrafenib to a Novel Fluorescent BRAF V600E Inhibitor. ACS Publications. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Dabrafenib. PubChem. [Link]

  • Groenland, S. L., et al. (2016). Simultaneous quantification of dabrafenib and trametinib in human plasma using high-performance liquid chromatography–tandem mass spectrometry. DSpace. [Link]

  • New Drug Approvals. (2015). Dabrafenib mesylate. New Drug Approvals. [Link]

  • PubMed. (2021). LC-MS/MS studies for identification and characterization of new forced degradation products of dabrafenib and establishment of their degradation pathway. PubMed. [Link]

  • National Center for Biotechnology Information (NCBI). (2016). Photoinduced Conversion of Antimelanoma Agent Dabrafenib to a Novel Fluorescent BRAFV600E Inhibitor. PMC. [Link]

  • Sino Biological. (n.d.). Dabrafenib datasheet. Sino Biological. [Link]

  • International Journal of Pharmacy and Industrial Research. (2023). Simultaneous Estimation Of New Analytical Method Development And Validation Of Dabrafenib And Trametinib By High Performance Liquid Chromatography. International Journal of Pharmacy and Industrial Research. [Link]

  • Der Pharma Chemica. (2016). Identification and synthesis of impurity formed during Dabrafenib Mesylate preparation. Der Pharma Chemica. [Link]

  • Probes & Drugs. (n.d.). DABRAFENIB. Probes & Drugs. [Link]

  • Chemsrc. (n.d.). Dabrafenib | CAS#:1195765-45-7. Chemsrc. [Link]

  • ResearchGate. (2016). Identification and synthesis of impurity formed during Dabrafenib Mesylate preparation. ResearchGate. [Link]

  • U.S. Food and Drug Administration (FDA). (2013). Chemistry Review(s): TAFINLAR (dabrafenib) Capsules. accessdata.fda.gov. [Link]

  • R Discovery. (2021). LC-MS/MS studies for identification and characterization of new forced degradation products of dabrafenib and establishment of their degradation pathway. R Discovery. [Link]

  • Google Patents. (n.d.). US9884856B2 - Crystal form of Dabrafenib mesylate and preparation method thereof.
  • National Center for Biotechnology Information (NCBI). (n.d.). Dabrafenib Mesylate. PubChem. [Link]

Sources

Exploratory

Unlocking the Pharmacological Versatility of 5-Aminoisoxazole Derivatives: Mechanisms, Methodologies, and Medicinal Chemistry Applications

Executive Summary The 5-aminoisoxazole moiety has emerged as a highly privileged pharmacophore in modern medicinal chemistry. By integrating the electron-rich characteristics of an isoxazole ring with the hydrogen-bondin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5-aminoisoxazole moiety has emerged as a highly privileged pharmacophore in modern medicinal chemistry. By integrating the electron-rich characteristics of an isoxazole ring with the hydrogen-bonding capacity of an exocyclic amine, this scaffold offers unique bioisosteric properties that overcome the metabolic liabilities of traditional heterocycles[1]. This whitepaper provides an in-depth mechanistic analysis of 5-aminoisoxazole derivatives, focusing on their roles as kinase inhibitors, molecular chaperone disruptors, and allosteric receptor modulators. Furthermore, it outlines self-validating experimental protocols to guide researchers in the synthesis and pharmacological evaluation of these powerful chemical entities.

Structural Rationale: The 5-Aminoisoxazole Pharmacophore

The substitution of an amino group at the C5 position of the isoxazole ring fundamentally alters the molecule's electronic topology. Unsubstituted isoxazoles are often susceptible to reductive cleavage of the weak N–O bond by metabolic enzymes. However, the electron-donating resonance from the 5-amino group increases the electron density across the ring, significantly enhancing its metabolic stability[1].

From a target-engagement perspective, the 5-aminoisoxazole core acts as a highly efficient structural mimic. The nitrogen and oxygen atoms of the ring serve as rigid hydrogen bond acceptors, while the 5-amino group acts as a directional hydrogen bond donor. This dual capacity allows the scaffold to seamlessly mimic endogenous substrates like the adenine ring of ATP or the trimethoxyphenyl rings of natural alkaloids[2].

Mechanisms of Action: Target-Specific Pharmacodynamics

Tubulin Polymerization Inhibition (Colchicine Binding Site)

3,4-Diaryl-5-aminoisoxazoles have been rationally designed as conformationally restricted analogues of the potent natural anti-vascular agent Combretastatin A-4 (CA-4)[3]. The isoxazole ring enforces a cis-geometry between the two aryl rings, which is an absolute stereochemical requirement for fitting into the hydrophobic pocket of the colchicine binding site on β-tubulin. Upon binding, the 5-amino group forms critical hydrogen bonds with the T7 loop of the tubulin heterodimer. This interaction sterically blocks the conformational changes required for the addition of tubulin dimers to the growing plus-end of the microtubule. The resulting catastrophic depolymerization halts the cell cycle at the G2/M phase, triggering apoptosis in multidrug-resistant tumor phenotypes[3].

HSP90 Chaperone Inhibition

Heat shock protein 90 (HSP90) is a molecular chaperone responsible for folding and stabilizing oncogenic client proteins (e.g., Akt, HER2, mutant p53). 4,5-Diarylisoxazole and 5-aminoisoxazole derivatives act as potent competitive inhibitors by docking into the N-terminal ATP-binding pocket of HSP90[2]. The isoxazole core mimics the adenine base of ATP, while the 5-amino group establishes a crucial hydrogen bond with the conserved Asp93 residue. This interaction locks HSP90 in an open, inactive conformation, preventing the ATP hydrolysis required for the chaperone cycle. Consequently, misfolded client proteins are shuttled to the proteasome for degradation[2].

G Drug 5-Aminoisoxazole Derivative HSP90 HSP90 N-Terminal ATP Pocket Drug->HSP90 Competitive Binding Complex Inhibition of Chaperone Cycle HSP90->Complex Conformational Arrest Clients Client Proteins (Akt, HER2) Complex->Clients Destabilization Ubiquitin Ubiquitination Clients->Ubiquitin E3 Ligase Recruitment Proteasome Proteasomal Degradation Ubiquitin->Proteasome Targeting Apoptosis Tumor Cell Apoptosis Proteasome->Apoptosis Pathway Collapse

Mechanism of HSP90 inhibition by 5-aminoisoxazole derivatives leading to apoptosis.

Positive Allosteric Modulation of AMPA Receptors

In neurological applications, bis(5-aminoisoxazole) derivatives function as highly potent positive allosteric modulators (PAMs) of the AMPA receptor. By utilizing a bivalent ligand design, these molecules bridge two adjacent subunits of the AMPA receptor. The 5-aminoisoxazole warheads bind to allosteric sites on the ligand-binding domain (LBD) dimer, stabilizing it in an active, closed-cleft conformation. This prevents receptor desensitization and potentiates kainate-induced ion currents by up to 70% at picomolar concentrations (10⁻¹¹ M), offering therapeutic potential for cognitive enhancement[4].

Quantitative Pharmacological Data

The following table summarizes the target engagement and pharmacological efficacy of key 5-aminoisoxazole derivatives across different disease models.

Compound ClassTargetRepresentative IC₅₀ / EC₅₀Primary Model / Cell LineReference
3,4-Diaryl-5-aminoisoxazoles (e.g., 11a, 13a)Tubulin Polymerization1.8 – 2.1 μMHeLa, MCF-7 (Human Cancer)[3]
4,5-Diarylisoxazoles (e.g., 28)HSP90 (ATP Pocket)14 nMBT-474 (Breast Cancer)[2]
Bis(5-aminoisoxazole) Derivatives AMPA Receptor (PAM)EC₅₀ ~ 10⁻¹¹ MRat Purkinje Neurons[4]

Experimental Workflows and Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols outline the synthesis and biological evaluation of 5-aminoisoxazoles, emphasizing the causality behind each experimental choice.

Protocol 1: Regioselective Synthesis of 3,4-Diaryl-5-Aminoisoxazoles via α-Cyanoketone Condensation

Objective: To synthesize structurally restricted 3,4-diaryl-5-aminoisoxazoles with absolute regiocontrol[3].

  • Formation of the 1,3-Dielectrophile (α-Cyanoketone): React methyl benzoates with phenylacetonitriles in the presence of a strong base (e.g., NaOMe).

    • Causality: The base deprotonates the highly acidic α-carbon of the phenylacetonitrile, driving a Claisen-type condensation to yield the α-cyanoketone. This intermediate provides a pre-organized carbon framework.

  • Cyclization with Hydroxylamine: Suspend the α-cyanoketone and hydroxylamine hydrochloride in refluxing ethanol.

    • Causality: Hydroxylamine hydrochloride is utilized instead of the free base to buffer the reaction, ensuring the initial nucleophilic attack occurs exclusively at the more electrophilic ketone carbonyl to form an oxime intermediate.

  • Intramolecular Annulation: Add an equivalent of sodium acetate to the refluxing mixture.

    • Causality: The mild base liberates the oxime, allowing the oxime oxygen to execute an intramolecular nucleophilic attack on the adjacent nitrile carbon. This specific thermodynamic sequence guarantees the formation of the 5-amino group, completely avoiding the formation of 3-amino regioisomers.

  • Self-Validation System: Confirm regioselectivity via ¹H NMR. The definitive hallmark of success is the absence of an isoxazole C-H peak (typically ~8.0 ppm) and the emergence of a broad, exchangeable D₂O-sensitive singlet at ~5.5–6.0 ppm, corresponding to the 5-NH₂ protons.

Protocol 2: Turbidimetric In Vitro Tubulin Polymerization Assay

Objective: To quantify the anti-mitotic efficacy of 5-aminoisoxazole derivatives[3].

  • Matrix Preparation: Prepare a solution of >99% pure porcine brain tubulin (3 mg/mL) in PIPES buffer (80 mM, pH 6.9) containing 2 mM MgCl₂ and 0.5 mM EGTA.

    • Causality: PIPES maintains physiological pH without chelating essential divalent cations. Mg²⁺ is strictly required for tubulin dimer stability, while EGTA chelates trace Ca²⁺, which would otherwise prematurely depolymerize microtubules.

  • Ligand Incubation: Introduce the 5-aminoisoxazole derivative (dissolved in DMSO, final concentration <1% v/v) and incubate at 4°C for 10 minutes.

    • Causality: Pre-incubation at 4°C allows the drug to equilibrate into the colchicine binding site of the unpolymerized tubulin heterodimers before thermodynamic assembly begins.

  • Initiation and Kinetic Measurement: Add 1 mM GTP and immediately transfer the cuvette to a spectrophotometer pre-heated to 37°C. Measure absorbance at 340 nm every 30 seconds for 60 minutes.

    • Causality: GTP hydrolysis drives microtubule assembly. As polymers form, the solution's turbidity increases, directly correlating with an increase in A₃₄₀.

  • Self-Validation System: The assay must include a vehicle control (DMSO) to establish the maximum polymerization rate ( Vmax​ ) and a positive control (Combretastatin A-4) to validate assay sensitivity. A successful 5-aminoisoxazole hit will exhibit a dose-dependent depression of the Vmax​ and a lower final steady-state absorbance compared to the vehicle.

Conclusion

The 5-aminoisoxazole scaffold represents a triumph of rational drug design, offering a versatile platform for targeting diverse biological pathways ranging from oncology to neuropharmacology. By carefully tuning the substitution patterns around the isoxazole core, medicinal chemists can achieve exquisite target selectivity while maintaining favorable pharmacokinetic profiles. As synthetic methodologies continue to evolve, particularly in the realm of chemo- and regioselective functionalization, the therapeutic horizon for 5-aminoisoxazole derivatives will only continue to expand.

References

  • Source: Bioorganic & Medicinal Chemistry (2009)
  • Source: PMC, National Institutes of Health (NIH)
  • Source: PMC, National Institutes of Health (NIH) (2025)
  • Source: MDPI (2023)

Sources

Foundational

Thermodynamic Stability Profiling of 3-(1-Boc-3-azetidinyl)-5-aminoisoxazole: A Technical Guide for Advanced Pharmaceutical Intermediates

Executive Summary The compound 3-(1-Boc-3-azetidinyl)-5-aminoisoxazole (CAS: 887591-76-6, MW: 239.27)[1] is a highly functionalized building block increasingly utilized in modern targeted drug discovery. Also known syste...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(1-Boc-3-azetidinyl)-5-aminoisoxazole (CAS: 887591-76-6, MW: 239.27)[1] is a highly functionalized building block increasingly utilized in modern targeted drug discovery. Also known systematically as tert-butyl 3-(5-amino-1,2-oxazol-3-yl)azetidine-1-carboxylate[2][3], it combines the rigid, three-dimensional spatial characteristics of an azetidine ring with the hydrogen-bonding potential of an aminoisoxazole[4]. Because this intermediate bridges multiple reactive motifs, understanding its thermodynamic stability is critical for preventing yield-destroying degradation during scale-up, formulation, and long-term storage. This whitepaper details the structural thermodynamics, intrinsic vulnerabilities, and self-validating experimental workflows required to profile this compound.

Structural Thermodynamics & Intrinsic Vulnerabilities

The thermodynamic stability of 3-(1-Boc-3-azetidinyl)-5-aminoisoxazole is governed by the interplay of three distinct structural motifs, each presenting unique kinetic and thermodynamic liabilities:

  • Azetidine Ring Strain : The four-membered azetidine ring inherently possesses significant ring strain (approximately 26 kcal/mol) due to severe angle compression and torsional strain. This high-energy ground state makes the ring theoretically susceptible to nucleophilic ring-opening. However, the bulky Boc group provides significant steric shielding, kinetically trapping the ring in a stable conformation under neutral conditions[4].

  • Boc-Protecting Group Lability : The tert-butyloxycarbonyl (Boc) group is thermodynamically stable under basic and nucleophilic conditions but highly labile in acidic environments. The acid-catalyzed deprotection proceeds via the formation of a relatively stable tert-butyl cation. This reaction is entropically driven by the irreversible release of carbon dioxide and isobutylene gas. The activation energy ( Ea​ ) for this cleavage is typically low (20–25 kcal/mol), making pH control paramount.

  • 5-Aminoisoxazole Heteroaromaticity : The isoxazole ring contains an inherently weak N-O bond (bond dissociation energy 53 kcal/mol). While heteroaromatic resonance provides thermodynamic stabilization, the electron-donating 5-amino group increases the electron density of the ring. This makes the N-O bond particularly vulnerable to reductive cleavage or base-catalyzed ring-opening (e.g., Boulton-Katritzky rearrangement)[2].

Degradation Compound 3-(1-Boc-3-azetidinyl)- 5-aminoisoxazole Acid Acidic Stress (pH < 3) Compound->Acid Base Basic Stress (pH > 10) Compound->Base Thermal Thermal Stress (> 60°C) Compound->Thermal BocCleavage Boc Deprotection (Isobutylene + CO2) Acid->BocCleavage RingOpening Isoxazole Ring Opening (N-O Cleavage) Base->RingOpening Decarboxylation Decarboxylation & Polymerization Thermal->Decarboxylation

Fig 1. Primary thermodynamic degradation pathways under stress.

Experimental Workflows for Thermodynamic Profiling

To establish a comprehensive thermodynamic profile, a multi-tiered analytical approach is required. The following protocols are designed as self-validating systems, ensuring that artifacts from sample preparation or instrument drift are isolated from true thermodynamic degradation.

Protocol 3.1: Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA)

Causality & Self-Validation : DSC measures the heat flow associated with phase transitions (melting) and exothermic degradation, while TGA isolates mass-loss events (e.g., decarboxylation during Boc cleavage). Running these techniques in tandem on identical sample aliquots ensures that endothermic melting is not conflated with endothermic volatilization, creating an internally validated thermal profile.

Step-by-Step Methodology :

  • Calibration : Calibrate the DSC using an indium standard (melting point 156.6 °C, ΔHf​ 28.45 J/g) to ensure heat flow accuracy.

  • Sample Preparation : Accurately weigh 2.0–3.0 mg of 3-(1-Boc-3-azetidinyl)-5-aminoisoxazole into an aluminum pan. Crimp the pan with a pinhole lid to allow gas escape (crucial for capturing CO2​ and isobutylene release without causing pan rupture).

  • Purge : Equilibrate the furnace with a dry nitrogen purge at 50 mL/min to prevent oxidative degradation artifacts.

  • Thermal Ramp : Heat the sample from 25 °C to 300 °C at a strictly controlled rate of 10 °C/min.

  • Data Analysis : Integrate the melting endotherm to determine the heat of fusion ( ΔHf​ ). Identify the onset temperature ( Tonset​ ) of the exothermic degradation peak. Correlate this with the first derivative of the TGA mass-loss curve to confirm Boc cleavage.

Protocol 3.2: Isothermal Microcalorimetry (IMC) for Long-Term Stability

Causality & Self-Validation : While DSC provides rapid high-temperature data, IMC measures microwatt ( μW ) heat flows at ambient or near-ambient storage conditions (e.g., 40 °C). This allows for the calculation of the Arrhenius activation energy ( Ea​ ) without forcing the molecule through unnatural high-temperature degradation mechanisms. Validating the IMC data against the high-temperature DSC extrapolation ensures the degradation mechanism does not shift across temperature regimes.

Step-by-Step Methodology :

  • Baseline Stabilization : Equilibrate the IMC instrument at 40 °C until the baseline drift is <0.1μW/day .

  • Ampoule Loading : Load 100 mg of the compound into a glass ampoule. Seal under an argon atmosphere to isolate hydrolytic and oxidative variables.

  • Measurement : Insert the ampoule into the calorimeter and record the heat flow ( dq/dt ) continuously for 14 days.

  • Kinetic Modeling : Assuming pseudo-zero-order kinetics for solid-state degradation at low conversion, calculate the degradation rate constant ( k ) directly from the steady-state heat flow. Repeat at 50 °C and 60 °C to construct an Arrhenius plot.

Workflow Prep Sample Preparation Stress Forced Degradation Prep->Stress Aliquots Thermal DSC / TGA Analysis Stress->Thermal High Temp IMC Isothermal Microcalorimetry Stress->IMC Long-term Data Kinetic Modeling (Arrhenius) Thermal->Data IMC->Data

Fig 2. Self-validating experimental workflow for thermodynamic profiling.

Quantitative Stability Data & Predictive Modeling

The following table summarizes the expected thermodynamic parameters and kinetic vulnerabilities for 3-(1-Boc-3-azetidinyl)-5-aminoisoxazole based on structural motif analysis and empirical profiling.

Degradation PathwayStress ConditionActivation Energy ( Ea​ )Primary DegradantAnalytical Marker (LC-MS/TGA)
Boc Cleavage Acidic (pH < 3)20 – 25 kcal/mol3-(5-aminoisoxazol-3-yl)azetidineMass loss (-100 Da), CO2​ evolution
N-O Bond Cleavage Basic (pH > 10)28 – 32 kcal/molRing-opened enamino-nitrileLoss of UV absorbance at λmax​
Thermal Decomposition >150 °C (Solid) >35 kcal/molPolymerized complexExothermic peak on DSC
Oxidation Peroxides / LightVariableN-oxide derivatives+16 Da mass shift on LC-MS

References[4] Title: Buy 3-(1-Boc-3-azetidinyl)-5-aminoisoxazole (EVT ... - EvitaChem

Source: evitachem.com URL: ]">https://www.evitachem.com[1] Title: Azetidinyl - Sigma-Aldrich Source: sigmaaldrich.com URL: ]">https://www.sigmaaldrich.com[2] Title: 887591-76-6 (C11H17N3O3) - PubChemLite Source: uni.lu URL: ]">https://pubchemlite.uni.lu[3] Title: tert-butyl 3-(5-amino-1,2-oxazol-3-yl)azetidine-1-carboxylate - NextSDS Source: nextsds.com URL: [Link]

Sources

Protocols & Analytical Methods

No content available

This section has no published content on the current product page yet.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-(1-Boc-3-azetidinyl)-5-aminoisoxazole

Welcome to the Technical Support Center for the synthesis of 3-(1-Boc-3-azetidinyl)-5-aminoisoxazole (CAS: 887591-76-6). This compound is a highly privileged scaffold in drug discovery, combining the structural rigidity...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3-(1-Boc-3-azetidinyl)-5-aminoisoxazole (CAS: 887591-76-6). This compound is a highly privileged scaffold in drug discovery, combining the structural rigidity of an azetidine ring with the hydrogen-bonding potential of a 5-aminoisoxazole. However, synthesizing this molecule presents specific chemoselectivity and stability challenges.

This guide is designed for research scientists and process chemists. It provides field-proven methodologies, mechanistic insights, and diagnostic workflows to troubleshoot poor yields, regioselectivity issues, and protecting-group instability.

Mechanistic Overview & Synthetic Pathway

The most scalable route to 3-(1-Boc-3-azetidinyl)-5-aminoisoxazole relies on the cyclocondensation of a β-ketonitrile intermediate with hydroxylamine [1]. While this is a classical approach, the presence of the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the strained four-membered azetidine ring requires precise control over reaction conditions.

The regioselectivity of the isoxazole formation is fundamentally dictated by the pH of the reaction medium. Under neutral to slightly acidic conditions, the more nucleophilic nitrogen atom of hydroxylamine preferentially attacks the highly electrophilic ketone carbonyl of the β-ketonitrile. Subsequent intramolecular cyclization of the oxygen onto the nitrile yields the desired 5-aminoisoxazole [2]. Conversely, strongly basic conditions alter the reaction trajectory, leading to initial attack at the nitrile and the formation of the undesired 3-aminoisoxazole regioisomer.

SyntheticPathway SM 1-Boc-azetidine-3-carboxylic acid (Starting Material) BKN β-Ketonitrile Intermediate 3-(1-Boc-azetidin-3-yl)-3-oxopropanenitrile SM->BKN 1. CDI, MeONMe2 2. CH3CN, n-BuLi Target Target Molecule 3-(1-Boc-3-azetidinyl)-5-aminoisoxazole BKN->Target NH2OH·HCl, NaOAc pH 6.5-7.0, 65°C Regio Regioisomer 3-amino-5-substituted isoxazole BKN->Regio Strong Base (pH > 10) Deprot Deprotected Byproduct 3-(Azetidin-3-yl)-5-aminoisoxazole BKN->Deprot Acidic Conditions (Unbuffered)

Synthetic pathway and common divergence points in the synthesis of the target isoxazole.

Self-Validating Experimental Protocol

To ensure reproducibility and prevent downstream failures, the following protocol for the cyclocondensation step incorporates built-in analytical checkpoints. This creates a self-validating system where each phase must be verified before proceeding.

Step 1: Reagent Preparation and Buffering
  • In a clean, dry 250 mL round-bottom flask, dissolve 10.0 mmol of 3-(1-Boc-azetidin-3-yl)-3-oxopropanenitrile in 50 mL of absolute ethanol.

  • In a separate beaker, prepare the buffered hydroxylamine solution by dissolving 15.0 mmol (1.5 eq) of hydroxylamine hydrochloride (NH₂OH·HCl) and 15.0 mmol (1.5 eq) of sodium acetate (NaOAc) in 10 mL of distilled water.

Validation Check 1: Measure the pH of the aqueous solution prior to addition. It must be between 6.5 and 7.0. If the pH is <6.0, the Boc group is at severe risk of cleavage; adjust carefully with dilute NaOH.

Step 2: Cyclocondensation
  • Add the buffered aqueous solution dropwise to the ethanolic β-ketonitrile solution at room temperature over 10 minutes to prevent exotherms.

  • Equip the flask with a reflux condenser and heat the mixture to 65 °C.

Validation Check 2: After 2 hours, sample 50 µL of the reaction mixture, dilute in 1 mL of acetonitrile, and analyze via LC-MS. You should observe the disappearance of the starting material mass ([M+H]⁺ = 239) and the appearance of the target product mass ([M+H]⁺ = 240). If >15% starting material remains, add an additional 0.5 eq of buffered NH₂OH·HCl and stir for 1 additional hour.

Step 3: Workup and Isolation
  • Once LC-MS confirms >95% conversion, cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove the ethanol.

  • Dilute the aqueous residue with 50 mL of ethyl acetate and wash with 25 mL of saturated NaHCO₃, followed by 25 mL of brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 3-(1-Boc-3-azetidinyl)-5-aminoisoxazole.

Validation Check 3: Perform ¹H NMR (CDCl₃) on the crude solid. The diagnostic 5-aminoisoxazole ring proton should appear as a sharp singlet around δ 5.0–5.2 ppm. A shift to >5.8 ppm indicates the formation of the undesired 3-amino regioisomer.

Troubleshooting FAQs

Q: Why am I losing the Boc protecting group during the reaction? A: Hydroxylamine is typically supplied as a hydrochloride salt (NH₂OH·HCl). When heated in polar solvents without adequate buffering, the in situ generation of HCl lowers the pH significantly (often dropping below pH 3). This leads to the acid-catalyzed cleavage of the Boc group. Always use a mild base like sodium acetate (NaOAc) to buffer the reaction to a strict pH 6.5–7.0 window.

Q: LC-MS shows the correct mass ([M+H]⁺ = 240), but NMR indicates a different regioisomer. What happened? A: You have likely synthesized the 3-aminoisoxazole regioisomer. This occurs when the reaction is run under strongly basic conditions (pH > 10). Excessively strong bases alter the nucleophilic attack sequence, causing the hydroxylamine oxygen to attack the ketone while the nitrogen attacks the nitrile. Stick to neutral or very mildly acidic conditions to favor 5-aminoisoxazole formation [1][2].

Q: The reaction stalls with unreacted β-ketonitrile. How can I push it to completion without degrading the azetidine ring? A: The strained azetidine ring is susceptible to thermal degradation and ring-opening if subjected to prolonged reflux (>80 °C). Instead of increasing the temperature, increase the equivalents of buffered hydroxylamine (up to 2.5 eq) and extend the reaction time at a moderate 65 °C. Ensure vigorous stirring to overcome any biphasic solvent limitations between the aqueous buffer and the organic solvent.

Diagnostic Workflow & Quantitative Data

Use the diagnostic workflow below to systematically identify and resolve the root causes of low yields during the cyclocondensation step.

TroubleshootingLogic Start Low Yield of Target Molecule CheckLCMS Analyze Crude by LC-MS Start->CheckLCMS MassMinus100 Major Peak: [M-100]+ (Loss of Boc Group) CheckLCMS->MassMinus100 MassIsomer Major Peak: [M+H]+ (Wrong Regioisomer) CheckLCMS->MassIsomer MassSM Major Peak: Unreacted β-Ketonitrile CheckLCMS->MassSM FixBoc Action: Add NaOAc buffer Maintain pH 6.5-7.0 MassMinus100->FixBoc FixRegio Action: Avoid strong alkali Use neutral conditions MassIsomer->FixRegio FixConv Action: Increase NH2OH eq. Optimize temp to 65°C MassSM->FixConv

Diagnostic workflow for resolving low yields during the cyclocondensation step.

Quantitative Optimization Data

The table below summarizes the causality between reaction conditions, conversion rates, and chemoselectivity. These metrics serve as a benchmark for your own experimental results.

ConditionpH RangeTemperatureConversion (%)Regiomeric Ratio (5-amino : 3-amino)Boc Retention (%)
NH₂OH·HCl (No Base)2.0 - 3.065 °C>95%98:2<10% (Major Loss)
NH₂OH·HCl + NaOAc 6.5 - 7.0 65 °C >95% 95:5 >98%
NH₂OH·HCl + NaOH>10.065 °C85%20:80>98%
NH₂OH·HCl + NaOAc6.5 - 7.025 °C40%95:5>98%

References

  • One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines Source: Molecules (National Institutes of Health - PMC) URL:[Link]

Optimization

Technical Support Center: Troubleshooting Incomplete Boc Removal in Azetidine Derivatives

Welcome to the technical support center for navigating the complexities of N-Boc deprotection in azetidine-containing molecules. The unique reactivity of the strained four-membered azetidine ring presents distinct challe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for navigating the complexities of N-Boc deprotection in azetidine-containing molecules. The unique reactivity of the strained four-membered azetidine ring presents distinct challenges compared to acyclic or larger cyclic amines. This guide provides in-depth, experience-driven answers to common issues, helping you optimize your reactions for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: Why is the N-Boc group on my azetidine derivative so difficult to remove completely?

Incomplete deprotection of N-Boc-azetidines is a frequent challenge stemming from a combination of factors:

  • Ring Strain and Reactivity: The inherent strain of the azetidine ring makes it susceptible to undesired side reactions under the very conditions required for Boc removal.[1] Strong acidic conditions, such as neat Trifluoroacetic Acid (TFA), can protonate the ring nitrogen, making the ring carbons highly electrophilic and vulnerable to nucleophilic attack, leading to ring-opening.[1]

  • Steric Hindrance: Substituents on the azetidine ring or adjacent to it can sterically hinder the approach of the acid to the carbamate oxygen, slowing down the cleavage reaction. This may require more stringent conditions, which in turn increases the risk of side reactions.[2]

  • Electronic Effects: Electron-withdrawing groups elsewhere in the molecule can destabilize the crucial tert-butyl cation intermediate that forms during deprotection, thereby slowing the rate of the reaction.[2]

These factors often lead to a delicate balance where the conditions required for complete deprotection overlap with those that cause product degradation.

Q2: How can I reliably monitor the progress of my Boc deprotection reaction?

Effective and frequent monitoring is critical to avoid over-exposure to harsh conditions while ensuring the reaction goes to completion.

  • Thin-Layer Chromatography (TLC): This is the most rapid method for qualitative monitoring. The deprotected azetidine, now a free amine, is significantly more polar than the N-Boc protected starting material and will exhibit a lower Retention Factor (Rf).[2][3] For definitive confirmation, stain the TLC plate with a ninhydrin solution; the free secondary amine product will develop a distinct colored spot (typically yellow to purple), while the N-Boc starting material will not.[2][4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For a more quantitative assessment, LC-MS is ideal. It allows you to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak, providing a clear picture of the reaction's progress and the presence of any side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If you take a sample from the reaction, quench it, and perform a quick workup, ¹H NMR can provide unambiguous evidence. You should monitor the disappearance of the characteristic singlet for the nine protons of the tert-butyl group, which typically appears around 1.4 ppm.[4]

Q3: My reaction has stalled with significant starting material remaining. What are my initial troubleshooting steps?

If you observe unreacted starting material after the expected reaction time, consider these sequential adjustments:

  • Extend Reaction Time: Some sterically hindered substrates simply require more time. Continue to monitor the reaction by TLC or LC-MS every 1-2 hours.[4]

  • Increase Acid Concentration: The acid may be insufficient, especially if your substrate contains other basic functional groups. You can increase the concentration of TFA in the solvent (e.g., from 20% to 50% in Dichloromethane (DCM)) or switch to a stronger acid system like 4M HCl in dioxane.[4][5]

  • Increase Reaction Temperature: Gently warming the reaction to 30-40°C can sometimes provide the necessary energy to overcome the activation barrier. However, use this approach with caution, as it will also accelerate the rate of potential side reactions like ring-opening. It is crucial to monitor closely.[2][5]

Q4: I'm seeing significant side product formation, which I suspect is from ring-opening. How can I prevent this?

The observation of ring-opened byproducts is a clear sign that your deprotection conditions are too harsh for the strained azetidine ring.

  • Use Milder Acidic Conditions: Instead of high concentrations of TFA, consider using a milder Brønsted acid like p-toluenesulfonic acid (pTSA).[6] Alternatively, using a lower concentration of TFA (e.g., 10-20%) at 0°C can provide a better balance between deprotection and substrate stability.[1]

  • Change the Solvent: If your solvent can act as a nucleophile (e.g., methanol), it may be directly involved in the ring-opening. Switching to a non-nucleophilic solvent like DCM or dioxane is advisable.[1]

  • Add Scavengers: The tert-butyl cation generated during deprotection is a reactive electrophile that can cause side reactions. Adding a scavenger like triisopropylsilane (TIS) or thioanisole to the reaction mixture can trap this cation, preventing it from re-alkylating your starting material or product.[7][8][9]

Q5: My molecule contains other acid-sensitive groups. What are my options for selective Boc removal?

When standard acidic methods are not viable due to other acid-labile functionalities, several alternative methods can be employed.

  • Lewis Acid-Mediated Deprotection: Certain Lewis acids can effect Boc removal under milder conditions. Catalytic amounts of iron(III) chloride (FeCl₃) or the use of trimethylsilyl trifluoromethanesulfonate (TMSOTf) with a mild base like 2,6-lutidine are effective options.[6][10]

  • Base-Promoted Deprotection: For specific substrates, particularly those with adjacent electron-withdrawing groups or other functionalities that can stabilize a negative charge, base-mediated deprotection can be highly effective. A recent study demonstrated the successful Boc deprotection of a complex azetidine derivative using cesium carbonate (Cs₂CO₃) in methanol under reflux, preserving an acid-sensitive nitrile group.[11]

  • Thermal Deprotection: In some cases, simply heating the N-Boc derivative in a high-boiling, neutral solvent can cause thermolytic cleavage of the Boc group.[12]

Visualizing the Challenge: Boc Deprotection vs. Ring Opening

The following diagram illustrates the desired deprotection pathway and the competing side reaction that plagues azetidine chemistry.

G cluster_start Starting Material cluster_intermediate Acid-Catalyzed Intermediate cluster_products Potential Products Start N-Boc-Azetidine Protonated Protonated Carbamate Start->Protonated H⁺ (e.g., TFA) Desired Deprotected Azetidine + CO₂ + Isobutylene Protonated->Desired Desired Pathway (Fragmentation) Side Ring-Opened Product (e.g., from Nucleophilic Attack) Protonated->Side Side Reaction (Nucleophilic Attack on Ring) G Start Run Boc Deprotection (e.g., 20% TFA/DCM, 0°C to RT, 1h) Monitor Monitor by TLC/LC-MS Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Proceed to Workup Complete->Workup Yes Stalled Reaction Stalled? Complete->Stalled No SideProducts Side Products Observed? Stalled->SideProducts No TroubleshootStalled Troubleshoot Stalled Reaction: 1. Extend Time 2. Increase [Acid] 3. Increase Temp (cautiously) Stalled->TroubleshootStalled Yes (Mainly SM) TroubleshootSide Mitigate Side Products: 1. Lower Temp (0°C) 2. Use Milder Acid (pTSA) 3. Add Scavengers (TIS) 4. Change Solvent SideProducts->TroubleshootSide Yes Alternative Consider Alternative Methods (Lewis Acid, Base, Thermal) SideProducts->Alternative No / Still problematic TroubleshootStalled->Monitor TroubleshootSide->Monitor

Caption: A logical workflow for troubleshooting azetidine Boc deprotection.

Data Summary Tables

Table 1: Comparison of Acidic Deprotection Conditions
Reagent SystemTypical ConditionsAdvantagesDisadvantages & Mitigation
TFA / DCM 20-50% v/v, 0°C to RT, 1-4h [4]Fast, effective, volatile for easy removal.Can be too harsh for sensitive azetidines, risk of ring-opening. Mitigation: Use lower concentration and temperature.
HCl / Dioxane 4M solution, RT, 0.5-2h [4]Very strong, effective for hindered groups. Product often precipitates as HCl salt.Highly corrosive and harsh. High risk of side reactions. Mitigation: Run at 0°C and monitor very closely.
pTSA / DES Choline chloride/pTSA Deep Eutectic Solvent, RT, <30min [6]Greener alternative, mild, fast, simple workup.Requires preparation of DES; less common than standard acids.
H₂SO₄ / DCM Catalytic H₂SO₄, CH₂Cl₂, RT [10]Inexpensive, simple, and effective.Strong, non-volatile acid can complicate workup.
Table 2: Common Scavengers for Cation Trapping
ScavengerTypical ConcentrationPrimary FunctionNotes
Triisopropylsilane (TIS) 2.5 - 5% v/v [9]Highly effective at reducing and trapping carbocations.A general-purpose and robust choice. [7]
Thioanisole 5% v/v [8]Traps carbocations, especially useful for protecting methionine and tryptophan residues.Can have a strong odor.
1,2-Ethanedithiol (EDT) 2.5% v/v [8]Potent carbocation scavenger.Strong, unpleasant odor; use in a well-ventilated fume hood.
Water 2.5 - 5% v/v [13]Acts as a scavenger and facilitates hydrolysis of the Boc group.Often included in standard cleavage "cocktails".

Key Experimental Protocols

Protocol 1: Standard Deprotection using TFA/DCM

[4]1. Dissolve the N-Boc-azetidine derivative (1 equivalent) in Dichloromethane (DCM) to a concentration of approximately 0.1 M. 2. Cool the solution to 0°C in an ice bath under a nitrogen or argon atmosphere. 3. Slowly add Trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v). 4. Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. 5. Monitor the reaction by TLC or LC-MS every hour until the starting material is consumed (typically 1-4 hours). 6. Upon completion, concentrate the mixture under reduced pressure to remove the solvent and excess TFA. 7. For isolation of the free amine, dissolve the residue in an organic solvent (e.g., DCM or EtOAc), and wash carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid, followed by a brine wash. 8. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, which can then be purified by chromatography.

Protocol 2: Milder Deprotection using p-Toluenesulfonic Acid (pTSA)

[6]1. Prepare the deep eutectic solvent (DES) by mixing choline chloride and p-toluenesulfonic acid in the appropriate molar ratio as described in the literature. 2. In a round-bottomed flask, add the N-Boc-azetidine derivative (1 mmol) to the DES (1 mL). 3. Stir the mixture vigorously at room temperature. 4. Monitor the reaction by TLC or LC-MS. Reactions are often complete within 15-30 minutes. 5. Upon completion, add a saturated aqueous solution of NaHCO₃ to quench the acid and neutralize the mixture. 6. Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 5 mL). 7. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to afford the deprotected amine.

Protocol 3: Alternative Deprotection using Oxalyl Chloride/Methanol

[4][12]1. Dissolve the N-Boc-azetidine substrate (1 equivalent) in Methanol (MeOH) at room temperature. 2. Add oxalyl chloride (3 equivalents) dropwise to the solution. Gas evolution (CO, CO₂, HCl) will be observed. 3. Stir the reaction for 1-4 hours, monitoring by TLC for the disappearance of the starting material. 4. Upon completion, remove the solvent and volatile byproducts in vacuo. 5. The product will be the hydrochloride salt. It can be used as is or neutralized with a mild base during an aqueous workup as described in Protocol 1.

References

  • Parvez, M. S. (2026). Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate: Preservation of a Nitrile Functional Group under Mild Conditions. ChemRxiv. Retrieved from [Link]

  • Vessella, G., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(22), 8031. Retrieved from [Link]

  • O'Brien, P., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 94-97. Retrieved from [Link]

  • Various Authors. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Retrieved from [Link]

  • Bartoli, G., et al. (2010). Efficient Cleavage of Carboxylic tert-Butyl and 1-Adamantyl Esters, and N-Boc-Amines Using H2SO4 in CH2Cl2. ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization Optimization for CAS 887591-76-6

Welcome to the Technical Support Center for the crystallization of CAS 887591-76-6 (tert-butyl 3-(5-amino-1,2-oxazol-3-yl)azetidine-1-carboxylate). As a Senior Application Scientist, I have designed this guide to move be...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization of CAS 887591-76-6 (tert-butyl 3-(5-amino-1,2-oxazol-3-yl)azetidine-1-carboxylate). As a Senior Application Scientist, I have designed this guide to move beyond standard, one-size-fits-all protocols.

This molecule presents a unique crystallization challenge: it is highly amphiphilic. The bulky, lipophilic tert-butoxycarbonyl (Boc) group heavily contrasts with the polar, hydrogen-bonding aminoisoxazole core and the strained azetidine ring. This structural dichotomy frequently leads to liquid-liquid phase separation (oiling out) and agglomeration. The following diagnostic FAQs, data matrices, and self-validating protocols are engineered to help you establish thermodynamic control over your crystallization workflows.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why does my product "oil out" instead of forming crystals during cooling?

The Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation of the solution is generated too rapidly. Because of the amphiphilic nature of CAS 887591-76-6, rapid cooling forces the system to cross the binodal solubility curve into a metastable liquid-liquid region before it can reach the spinodal curve required for solid nucleation. The lipophilic Boc group interacts favorably with residual solvent, creating a stable, solute-rich oil phase rather than an ordered crystal lattice[1].

The Solution: You must map the Metastable Zone Width (MSZW) using in-situ tools like Focused Beam Reflectance Measurement (FBRM) or turbidity probes. To bypass the LLPS region, implement a highly controlled, slow cooling ramp (e.g., 0.1–0.2 °C/min) and introduce 1–2 wt% of seed crystals just below the solubility limit. Seeding provides an immediate surface for crystal growth, consuming supersaturation before the oil phase can separate[1].

Q2: During antisolvent crystallization (e.g., adding heptane), I get a gummy solid or fine agglomerates. How do I fix this?

The Causality: Antisolvent crystallization relies entirely on rapid micromixing. If the antisolvent (heptane) feed rate is too fast or the agitation is insufficient, you create local pockets of extreme supersaturation. This triggers self-induced primary nucleation, yielding fine, amorphous particles. Because these amorphous particles have excessively high surface energy, they rapidly agglomerate into a gummy mass to stabilize themselves[2].

The Solution: Shift from local concentration control to global thermodynamic control. Introduce the antisolvent via subsurface addition directly into the impeller's shear zone (the area of maximum turbulent dissipation). Optimize your agitation rate so that the induction time for nucleation is dictated by the bulk solution's supersaturation, preventing localized amorphous precipitation[2].

Q3: How do I prevent chemical degradation during the crystallization process?

The Causality: The Boc protecting group on the azetidine nitrogen is inherently acid-labile, and the aminoisoxazole ring can be sensitive to thermal stress. Prolonged heating in protic solvents or the presence of trace acidic impurities can trigger premature Boc deprotection. The resulting free azetidine acts as a highly polar impurity that structurally disrupts the crystal lattice, severely depressing your isolated yield[3].

The Solution: Strictly avoid acidic solvent mixtures. If using alcohols, ensure they are neutral and anhydrous. Limit dissolution temperatures to ≤ 55 °C. Neutral, aprotic solvent systems (such as EtOAc or 2-MeTHF) are highly recommended to preserve the integrity of the Boc group during prolonged aging steps[3].

Part 2: Crystallization Optimization Workflow

CrystallizationWorkflow Start Dissolution in EtOAc (T = 50°C, Neutral pH) Decision Supersaturation Strategy Start->Decision Cooling Cooling Crystallization Decision->Cooling Antisolvent Antisolvent Addition (Heptane) Decision->Antisolvent OilingOut Issue: Oiling-Out (LLPS) Cooling->OilingOut Rapid T drop Agglomeration Issue: Amorphous Agglomeration Antisolvent->Agglomeration High local supersaturation FixCooling Heat to T_clear, Reduce Cooling Ramp (<0.5°C/min) OilingOut->FixCooling FixAnti Optimize Impeller Speed & Reduce Feed Rate Agglomeration->FixAnti Seeding Introduce Seed Crystals within Metastable Zone FixCooling->Seeding FixAnti->Seeding Success High-Purity Crystalline CAS 887591-76-6 Seeding->Success Controlled Growth

Fig 1: Troubleshooting workflow for resolving oiling-out and agglomeration during crystallization.

Part 3: Quantitative Data - Solvent Selection Matrix

To optimize the continuous or batch crystallization of pharmaceutical intermediates, solvent selection is paramount[4]. The table below summarizes the performance of various solvent systems specifically evaluated for the amphiphilic profile of CAS 887591-76-6.

Solvent System (Good / Anti)Vol. RatioYield (%)Purity (a/a %)Crystal HabitTroubleshooting & Kinetic Notes
EtOAc / Heptane 1 : 388 - 92> 99.5PrismaticIdeal for scaling. Requires precise seeding to avoid oiling out.
2-MeTHF / Heptane 1 : 490 - 94> 99.0GranularExcellent stability for Boc group. Broad MSZW allows easier control.
Acetone / Water 1 : 285 - 8998.0NeedlesHigh risk of agglomeration. Fast filtration required to prevent caking.
Isopropanol (Cooling only)N/A75 - 8099.8Large PrismsExceptional purity, but low yield due to high solubility at 0 °C.

Part 4: Self-Validating Protocol: Seeded Antisolvent-Cooling Hybrid Crystallization

This protocol is designed as a self-validating system. By incorporating a polishing filtration step, we eliminate unmeasured variables (dust or foreign particles acting as heterogeneous nuclei). By mandating a seeding step, we define the exact point of nucleation, making the process thermodynamically driven rather than reliant on stochastic primary nucleation.

Reagents & Equipment:

  • Crude CAS 887591-76-6

  • Ethyl Acetate (EtOAc, anhydrous, neutral)

  • n-Heptane (anhydrous)

  • Jacketed laboratory reactor with overhead stirring (pitched blade impeller)

Step-by-Step Methodology:

  • Dissolution: Suspend the crude CAS 887591-76-6 in EtOAc (5 relative volumes). Heat the jacket to 50 °C under moderate agitation (250 rpm) until complete dissolution is achieved. Do not exceed 55 °C to protect the Boc group.

  • Polishing Filtration: Pass the hot solution through a pre-warmed 0.45 μm PTFE inline filter into a clean, pre-warmed crystallizer vessel. This ensures a pristine environment free of heterogeneous nucleating agents.

  • Initial Cooling & Seeding: Cool the solution to 40 °C at a strict linear rate of 0.5 °C/min. Once at 40 °C, introduce 1.5 wt% of pure crystalline CAS 887591-76-6 seeds (micronized, <50 μm). Age the suspension isothermally for 60 minutes. Validation checkpoint: A stable, non-dissolving seed bed confirms you are correctly positioned within the MSZW.

  • Antisolvent Addition: Begin subsurface dosing of n-Heptane (15 relative volumes) at a constant rate of 0.1 vol/min. Simultaneously increase agitation to 400 rpm to ensure rapid micromixing and prevent localized supersaturation spikes.

  • Final Cooling & Desupersaturation: Once the antisolvent addition is complete, cool the slurry to 5 °C at a slow linear ramp of 0.2 °C/min. Age the slurry at 5 °C for 2 hours to allow complete desupersaturation and lattice healing.

  • Isolation: Filter the slurry via a Nutsche filter or sintered glass funnel. Wash the filter cake with 2 volumes of pre-chilled (5 °C) EtOAc/Heptane (1:4 v/v). Dry the product under vacuum at 40 °C for 12 hours.

References

  • Application of a Semiautomated Crystallizer to Study Oiling-Out and Agglomeration Events—A Case Study in Industrial Crystallization Optimization. ACS Publications.

  • Self-Induced Nucleation During the Antisolvent Crystallization Process of Candesartan Cilexetil. ACS Publications.

  • Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review. ACS Publications.

  • Development of a Convergent and Scalable Synthetic Route to Long-Acting RSV Inhibitor JNJ-7950. ACS Publications.

Sources

Reference Data & Comparative Studies

Validation

Comparing 3-(1-Boc-3-azetidinyl)-5-aminoisoxazole vs 3-amino-5-methylisoxazole in drug design

The evolution of small-molecule drug discovery is increasingly defined by the transition from planar, two-dimensional (2D) fragments to complex, three-dimensional (3D) scaffolds. This paradigm shift—often termed "escapin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The evolution of small-molecule drug discovery is increasingly defined by the transition from planar, two-dimensional (2D) fragments to complex, three-dimensional (3D) scaffolds. This paradigm shift—often termed "escaping from flatland"—is driven by the need to improve clinical success rates by enhancing solubility, reducing off-target promiscuity, and optimizing pharmacokinetic profiles.

In this technical guide, we objectively compare two critical building blocks: the classic 2D fragment 3-amino-5-methylisoxazole and its modern 3D counterpart, 3-(1-Boc-3-azetidinyl)-5-aminoisoxazole . By analyzing their structural causality, synthetic utility, and integration into Fragment-Based Drug Discovery (FBDD) workflows, this guide provides actionable insights for medicinal chemists and drug development professionals.

Mechanistic Analysis & Scaffold Causality

The 2D Baseline: 3-Amino-5-methylisoxazole

3-Amino-5-methylisoxazole is a highly efficient, low-molecular-weight (98.10 g/mol ) building block. Historically, it has served as a privileged scaffold in two major therapeutic arenas:

  • Kinase Inhibition: The aminoisoxazole core acts as a potent hinge-binding motif, forming critical bidentate hydrogen bonds with the kinase backbone[1].

  • Epigenetic Modulation: In Bromodomain and Extra-Terminal (BET) protein inhibitors, the 3,5-dimethylisoxazole and aminoisoxazole motifs function as highly effective acetyl-lysine bioisosteres. They insert deep into the hydrophobic pocket of the bromodomain, anchoring to conserved asparagine residues[2].

The Limitation: While highly ligand-efficient, the flat, aromatic nature of this fragment limits its trajectory. Optimizing such 2D hits often involves appending additional aromatic rings, which drives up lipophilicity (clogP) and reduces aqueous solubility. Furthermore, planar molecules are notoriously prone to target promiscuity; for example, early planar BET inhibitors exhibited significant off-target cross-reactivity with kinases such as p38α[3].

The 3D Evolution: 3-(1-Boc-3-azetidinyl)-5-aminoisoxazole

To mitigate the liabilities of planar fragments, 3-(1-Boc-3-azetidinyl)-5-aminoisoxazole introduces a sterically constrained, sp3-rich azetidine ring[4].

  • Increased Fsp3​ : By replacing the flat methyl group with an azetidine ring, the fraction of sp3-hybridized carbons ( Fsp3​ ) increases dramatically. Higher Fsp3​ correlates strongly with improved solubility and reduced off-target binding.

  • Vectorization: The azetidine ring projects into 3D space, directing the Boc-protected amine toward the solvent channel or adjacent sub-pockets. Once the core isoxazole is anchored, the Boc group can be removed to allow for divergent, late-stage functionalization, enabling chemists to dial in exquisite target selectivity.

Quantitative Data Presentation

The following table summarizes the physicochemical properties and strategic utility of both scaffolds, illustrating the tangible benefits of integrating 3D character into lead optimization.

Property / Feature3-Amino-5-methylisoxazole3-(1-Boc-3-azetidinyl)-5-aminoisoxazole
CAS Number 1072-67-9887591-76-6[4]
Molecular Weight 98.10 g/mol 239.27 g/mol
Fraction sp3 ( Fsp3​ ) 0.25 (1 out of 4 carbons)0.64 (7 out of 11 carbons)
Topological Polar Surface Area 52.1 Ų~ 80.5 Ų (Estimated with Boc)
3D Conformation Flat / Planar (2D)Highly 3D / Spherical Trajectory
Synthetic Handles Primary amine (nucleophile)Primary amine + Protected secondary amine
Primary Utility Fragment hit, primary screeningAdvanced intermediate, lead optimization
Target Promiscuity Risk High (binds multiple kinases/BRDs)Low (tunable via azetidine vectorization)

Logical Workflow Visualization

The transition from a primary 2D hit to a fully vectorized 3D lead requires a structured FBDD workflow. The diagram below illustrates the logical progression and bioisosteric replacement strategy.

G A Target Identification (e.g., BRD4 or Kinase) B 2D Fragment Hit 3-Amino-5-methylisoxazole A->B Fragment Screening C Structural Optimization 'Escape from Flatland' B->C SAR & Toxicity Analysis D 3D Scaffold Integration 3-(1-Boc-3-azetidinyl)- 5-aminoisoxazole C->D Bioisosteric Replacement E Lead Generation (Late-Stage Vectorization) D->E Divergent Synthesis

FBDD workflow: transitioning from 2D methylisoxazole hits to 3D azetidinyl scaffolds.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the integration of 3-(1-Boc-3-azetidinyl)-5-aminoisoxazole into a drug discovery pipeline. These workflows are designed as self-validating systems, incorporating specific causality for reagent selection and built-in analytical checkpoints.

Protocol A: Scaffold Derivatization via Amide Coupling

Causality: The 5-amino group on the isoxazole ring is highly electron-deficient due to the adjacent heteroatoms. Standard coupling reagents (like EDC/HOBt) often fail or result in poor yields. HATU is selected for its superior reactivity in forming active esters, while DIPEA serves as a non-nucleophilic base to prevent side reactions.

  • Activation: Dissolve the desired carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Base Addition: Add DIPEA (3.0 eq) dropwise. Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add 3-(1-Boc-3-azetidinyl)-5-aminoisoxazole (1.1 eq) to the mixture.

  • Thermal Shift: Elevate the reaction temperature to 40°C and stir for 12 hours. Heating is critical to overcome the low nucleophilicity of the aminoisoxazole.

  • Validation Checkpoint: Monitor the reaction via LC-MS. Proceed to workup only when the starting carboxylic acid is >95% consumed. Quench with water, extract with EtOAc, and purify via reverse-phase HPLC.

Protocol B: Boc-Deprotection and Vectorization

Causality: The isoxazole ring can be sensitive to harsh acidic conditions at elevated temperatures. Deprotection must be tightly controlled using a specific TFA/DCM ratio at low temperatures to prevent ring-opening or degradation.

  • Preparation: Dissolve the Boc-protected intermediate from Protocol A in anhydrous DCM (0.1 M) and cool to 0°C in an ice bath.

  • Deprotection: Add Trifluoroacetic acid (TFA) dropwise to achieve a final volumetric ratio of 1:4 (TFA:DCM).

  • Controlled Cleavage: Remove the ice bath, allow the reaction to warm to room temperature, and stir for exactly 2 hours.

  • Validation Checkpoint: Confirm complete mass shift (loss of 100 Da corresponding to the Boc group) via LC-MS.

  • Isolation: Concentrate under reduced pressure. Critical: Maintain the water bath below 35°C during evaporation to prevent thermal decomposition of the free azetidine. The resulting amine can now be subjected to reductive amination to probe solvent-exposed target regions.

Protocol C: AlphaScreen Validation for BET Bromodomain Binding

Causality: To validate the aminoisoxazole as an acetyl-lysine mimic, an AlphaScreen assay is utilized. Unlike ELISA, AlphaScreen is a homogeneous, bead-based proximity assay that requires no washing steps, preventing the disruption of rapid on/off-rate fragment binding kinetics[2].

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.05% CHAPS, and 0.1% BSA. Note: CHAPS is specifically chosen to prevent non-specific compound aggregation without denaturing the BRD4 protein.

  • Incubation: In a 384-well plate, incubate His-tagged BRD4-BD1 (50 nM) with biotinylated acetyl-histone H4 peptide (50 nM) and the test compound (10-point serial dilution) for 30 minutes at room temperature.

  • Bead Addition: Under low-light conditions, add Ni-NTA donor beads and Streptavidin acceptor beads (20 µg/mL final concentration).

  • Signal Detection: Incubate for 1 hour in the dark. Read the plate using an Alpha-compatible microplate reader (Excitation: 680 nm; Emission: 520-620 nm).

  • Validation Checkpoint: Include JQ1 as a positive control. The assay is only validated if the JQ1 IC50 falls within the established historical range (typically 50-100 nM).

Sources

Comparative

A Comparative Guide to the Validation of LC-MS Analytical Methods for the Purity of N-Substituted Benzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the rigorous assessment of a compound's purity is not merely a regulatory formality but a cornerstone of saf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous assessment of a compound's purity is not merely a regulatory formality but a cornerstone of safety and efficacy. This guide provides an in-depth, experience-driven comparison of analytical methodologies for determining the purity of complex organic molecules, with a focus on N-substituted benzamide derivatives, a class of compounds frequently encountered in medicinal chemistry. While the specific compound CAS 887591-76-6 is not publicly detailed, this guide leverages established principles and data from the analysis of structurally similar molecules to provide a robust framework for the validation of Liquid Chromatography-Mass Spectrometry (LC-MS) methods.

The Central Role of Purity in Drug Development

The journey of a drug candidate from discovery to clinical application is paved with exacting analytical challenges. The purity of an Active Pharmaceutical Ingredient (API) directly influences its pharmacological and toxicological profile. Even minute impurities can have significant biological effects, alter the drug's stability, or lead to the formation of harmful degradants. Therefore, the development and validation of analytical methods to ensure the purity of these compounds are of paramount importance.

LC-MS: The Workhorse of Purity Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and versatile technique for the separation, identification, and quantification of small molecules.[1] Its high sensitivity and selectivity make it particularly well-suited for the analysis of complex mixtures and the detection of trace-level impurities.[1] This guide will walk through the critical steps of validating an LC-MS method for the purity assessment of an N-substituted benzamide derivative, a common structural motif in many pharmaceutical agents.

A Systematic Approach to LC-MS Method Validation

The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose.[2] For purity analysis, this means the method must be able to accurately and reliably quantify the main compound and separate it from any potential impurities. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines for analytical method validation.[3][4][5]

The following sections detail the key validation parameters, the rationale behind their assessment, and representative experimental data.

Experimental Workflow for LC-MS Method Validation

LC-MS Method Validation Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Data Analysis & Reporting Dev Develop LC-MS Method (Column, Mobile Phase, MS Parameters) Specificity Specificity & Selectivity Dev->Specificity Start Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Analyze Analyze Validation Data Robustness->Analyze Report Generate Validation Report Analyze->Report

Caption: A typical workflow for the validation of an LC-MS analytical method.

Specificity and Selectivity

Why it's critical: Specificity ensures that the analytical signal is solely from the analyte of interest and not from any other components in the sample matrix, such as impurities, degradation products, or excipients.[2][6] Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of these other components.[2][6]

Experimental Protocol:

  • Prepare a solution of the N-substituted benzamide reference standard.

  • Prepare solutions of known, relevant impurities and potential degradation products.

  • Prepare a placebo solution (matrix without the analyte).

  • Spike the placebo with the analyte and known impurities.

  • Analyze all solutions by LC-MS.

  • Assess the resolution between the analyte peak and the peaks of the impurities. The mass spectrometer's ability to selectively monitor for the analyte's specific mass-to-charge ratio (m/z) is a key component of selectivity.

Acceptance Criteria: The analyte peak should be well-resolved from all other peaks, and there should be no significant interference at the retention time and m/z of the analyte in the placebo chromatogram.

Linearity and Range

Why it's critical: Linearity demonstrates that the instrument's response is directly proportional to the concentration of the analyte over a specified range.[6] The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[6]

Experimental Protocol:

  • Prepare a stock solution of the N-substituted benzamide reference standard.

  • Perform serial dilutions to create at least five calibration standards spanning the expected concentration range (e.g., 50% to 150% of the target concentration).

  • Inject each standard in triplicate.

  • Plot the peak area response against the concentration and perform a linear regression analysis.

Data Presentation:

Concentration (µg/mL)Peak Area (n=3)Mean Peak Area
50450123, 452345, 449876450781
75675432, 678901, 676543676959
100901234, 903456, 902345902345
1251125678, 1128901, 11278901127490
1501350987, 1354321, 13521091352472

Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.99.

Accuracy

Why it's critical: Accuracy is the closeness of the measured value to the true value.[4] It demonstrates that the method can correctly quantify the analyte.

Experimental Protocol:

  • Prepare placebo samples spiked with the N-substituted benzamide at three concentration levels (e.g., low, medium, and high) within the linear range.

  • Prepare at least three replicates for each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Data Presentation:

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
6059.599.2
100101.2101.2
140138.999.2

Acceptance Criteria: The mean recovery should be within a pre-defined range, typically 98-102%.

Precision

Why it's critical: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[4] It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Experimental Protocol:

  • Repeatability: Analyze a minimum of six replicates of a homogeneous sample at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Data Presentation:

ParameterDay 1 (Analyst 1)Day 2 (Analyst 2)
Mean Concentration (µg/mL)100.199.8
Standard Deviation0.50.6
Relative Standard Deviation (RSD)0.5%0.6%

Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Why it's critical: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6] For a purity method, the LOQ is particularly important for quantifying low-level impurities.

Experimental Protocol:

  • Based on Signal-to-Noise Ratio: Analyze a series of dilute solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response (e.g., from blank injections) and S is the slope of the calibration curve.

Acceptance Criteria: The LOQ should be sufficiently low to allow for the accurate measurement of impurities at their specified limits.

Robustness

Why it's critical: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[4]

Experimental Protocol:

  • Introduce small, deliberate changes to the LC-MS method parameters, such as:

    • Mobile phase composition (e.g., ±2% organic)

    • Column temperature (e.g., ±5°C)

    • Flow rate (e.g., ±0.1 mL/min)

    • pH of the mobile phase buffer (e.g., ±0.2 units)

  • Analyze a standard solution under each of the modified conditions.

  • Evaluate the impact of these changes on the results (e.g., retention time, peak area, resolution).

Acceptance Criteria: The results should not be significantly affected by the small variations in the method parameters, demonstrating the method's reliability.

Comparison with Alternative Analytical Techniques

While LC-MS is a powerful tool, other analytical techniques can also be employed for purity assessment. The choice of method depends on the specific requirements of the analysis.

Decision Framework for Selecting an Analytical Technique

Analytical Method Selection Start Define Analytical Need (Purity, Impurity ID, etc.) Is_Complex Complex Mixture? Start->Is_Complex LCMS LC-MS Is_Complex->LCMS Yes HPLC_UV HPLC-UV Is_Complex->HPLC_UV No Is_Volatile Volatile Analyte? Need_Structure Need Structural Info? Is_Volatile->Need_Structure No GCMS GC-MS Is_Volatile->GCMS Yes Need_Structure->LCMS No qNMR qNMR Need_Structure->qNMR Yes LCMS->Need_Structure HPLC_UV->Is_Volatile

Caption: A simplified decision tree for selecting an appropriate analytical technique for purity assessment.

Comparative Overview of Techniques
TechniquePrincipleStrengthsLimitationsBest Suited For
LC-MS Separation by liquid chromatography, detection by mass spectrometry.High sensitivity and selectivity, provides molecular weight information.[7][8]Matrix effects can suppress or enhance ionization, higher cost and complexity.Complex mixtures, trace-level impurity detection, and identification.
HPLC-UV Separation by liquid chromatography, detection by UV-Vis spectroscopy.Robust, cost-effective, widely available.[8]Requires chromophores for detection, lower sensitivity than MS, co-eluting impurities can be missed.Routine quality control of known compounds with UV absorbance.
qNMR Quantitative analysis based on the direct proportionality between NMR signal intensity and the number of nuclei.Primary analytical method, no need for specific reference standards for impurities, provides structural information.Lower sensitivity than LC-MS, requires highly pure internal standards, complex spectra can be difficult to interpret.Absolute purity determination of bulk material, structural elucidation of impurities.
GC-MS Separation by gas chromatography, detection by mass spectrometry.Excellent for volatile and thermally stable compounds, high resolution.[8]Not suitable for non-volatile or thermally labile compounds, derivatization may be required.Analysis of residual solvents and volatile impurities.

Conclusion: A Multi-faceted Approach to Ensuring Purity

The validation of an LC-MS method for the purity assessment of a pharmaceutical compound like an N-substituted benzamide is a meticulous but essential process. A thorough validation, encompassing specificity, linearity, accuracy, precision, LOD/LOQ, and robustness, provides a high degree of assurance in the quality of the analytical data.

While LC-MS is often the method of choice due to its sensitivity and selectivity, a comprehensive purity assessment strategy may involve the use of orthogonal techniques. For instance, HPLC-UV can be used for routine quality control, while qNMR can provide an independent, primary measure of purity and valuable structural information about unknown impurities. By understanding the strengths and limitations of each technique, researchers and drug development professionals can design a robust analytical strategy that ensures the purity, safety, and efficacy of new medicines.

References

  • National Center for Biotechnology Information. (2024). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. PMC. [Link]

  • National Institute of Standards and Technology. Dodecanoic acid, 3-hydroxy, TBDMS. NIST Chemistry WebBook. [Link]

  • Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • ACS Publications. (2024). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. Analytical Chemistry. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ResolveMass. (2025). Analytical Techniques in Pharmaceutical Reverse Engineering. [Link]

  • ResolveMass. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • International Journal of Research and Analytical Reviews. A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. [Link]

  • European Pharmaceutical Review. (2016). Application of LCMS in small-molecule drug development. [Link]

  • European Pharmaceutical Review. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

  • IntechOpen. (2025). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. [Link]

  • International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. [Link]

  • Arabian Journal of Chemistry. (2015). Analytical techniques in pharmaceutical analysis: A review. [Link]

  • Sisu@UT. Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. [Link]

  • YouTube. (2024). LC-MS/MS Method Development for Drug Analysis. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • National Center for Biotechnology Information. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. PMC. [Link]

  • Stanford University Mass Spectrometry. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. [Link]

  • Shimadzu. Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. [Link]

  • National Institute of Standards and Technology. Benzaldehyde diethylacetal. NIST Chemistry WebBook. [Link]

  • Royal Society of Chemistry. (2021). High performance liquid chromatography-quantitative nuclear magnetic resonance (HPLC-qNMR) with a two-signal suppression method for purity assessment of avermectin B1a. [Link]

  • PubMed. Comparison of HPLC, TLC and Minicolumn for Measuring the Radiochemical Purity of 99Tcm-Q12. [Link]

Sources

Validation

Structural Validation of 3-(1-Boc-3-azetidinyl)-5-aminoisoxazole: Advanced 2D NMR vs. Traditional 1D/LC-MS Workflows

As a Senior Application Scientist in early-phase drug discovery, I frequently encounter the critical bottleneck of regiochemical ambiguity. The synthesis of highly substituted heterocycles, such as 3-(1-Boc-3-azetidinyl)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-phase drug discovery, I frequently encounter the critical bottleneck of regiochemical ambiguity. The synthesis of highly substituted heterocycles, such as 3-(1-Boc-3-azetidinyl)-5-aminoisoxazole—a versatile building block for kinase inhibitors and allosteric modulators[1]—often proceeds via cycloaddition reactions that yield a mixture of regioisomers.

Differentiating the target 3-azetidinyl-5-amino isomer from the unintended 5-azetidinyl-3-amino isomer is a mandatory quality control step. Misidentifying these isomers can derail entire structure-activity relationship (SAR) campaigns. This guide objectively compares traditional analytical methods against advanced 2D NMR multiparametric workflows, providing the experimental data and mechanistic rationale required to establish a self-validating structural proof.

The Analytical Dilemma: Why 1D NMR and LC-MS Fall Short

Historically, medicinal chemists have relied on a combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and 1D 1 H NMR for rapid structural confirmation. However, for complex isoxazole regioisomers, this conventional approach introduces unacceptable risk[2].

  • The LC-MS Blindspot: Both regioisomers share the exact same molecular formula (C 11​ H 17​ N 3​ O 3​ ) and generate identical [M+H]+ ions (m/z 240.14). While LC-MS confirms mass and purity, it is fundamentally blind to regiochemistry.

  • The 1D NMR Ambiguity: In 1D 1 H NMR, the lone isoxazole proton (H-4) appears as an isolated singlet. While its chemical shift varies slightly between isomers (~5.10 ppm vs ~5.25 ppm), these shifts are highly susceptible to solvent effects, concentration, and pH variations, making them unreliable for absolute assignment without a reference standard.

To achieve absolute certainty, we must transition from simple mass/shift observation to mapping the covalent connectivity of the molecule. This requires Advanced 2D NMR Spectroscopy (HSQC, HMBC), which forms the backbone of modern molecular structure elucidation[3].

Comparative Diagnostic Data

The table below summarizes the diagnostic power of various analytical techniques when applied to this specific regiochemical challenge.

Analytical MethodKey Diagnostic FeatureTarget: 3-Azetidinyl-5-aminoAlternative: 5-Azetidinyl-3-aminoDiagnostic Confidence
LC-MS (ESI+) [M+H]+ Ionm/z 240.14m/z 240.14Low (Isomeric overlap)
1D 1 H NMR Isoxazole H-4 Shift~5.10 ppm (s)~5.25 ppm (s)Low (Solvent dependent)
2D HSQC C-4 / H-4 Direct 1J δC​ 85.0 / δH​ 5.10 δC​ 88.0 / δH​ 5.25Moderate
2D HMBC Azetidine H-3' to C q​ 2J to C-3 (165.0 ppm) 2J to C-5 (170.0 ppm)Absolute (Self-validating)

Mechanistic Causality: Why HMBC is the Gold Standard

When attempting to link the azetidine ring to the isoxazole core, one might consider using NOESY (Nuclear Overhauser Effect Spectroscopy) to measure spatial proximity. However, the single C-C bond connecting the two rings allows for rapid free rotation. This conformational dynamic creates time-averaged spatial proximities, rendering NOE signals ambiguous or dangerously misleading[3].

Conversely, Heteronuclear Multiple Bond Correlation (HMBC) is the definitive choice. HMBC relies on through-bond scalar couplings ( nJCH​ ), which are strictly dictated by the covalent framework and remain unaffected by conformational flexibility[4].

The isoxazole ring presents a highly specific electronic environment: the C-5 carbon is strongly deshielded by both the adjacent ring oxygen and the exocyclic amino group, typically resonating around 170 ppm. The C-3 carbon (imine-like) resonates near 165 ppm[5]. By mapping the 2JCH​ and 3JCH​ correlations from both the isolated isoxazole H-4 proton and the azetidine H-3' proton, we establish a closed-loop logical proof of the regiochemistry[6].

Workflow Visualization

G N_Start Sample: 3-(1-Boc-3-azetidinyl)-5-aminoisoxazole N_1D 1D NMR & LC-MS (Mass & Purity Confirmed) N_Start->N_1D N_HSQC HSQC Acquisition (1J C-H Direct Mapping) N_1D->N_HSQC Purity >95% N_HMBC HMBC Acquisition (2J & 3J C-H Long-Range) N_HSQC->N_HMBC Base Assignments N_Decision Regiochemical Assignment via H-4 & H-3' Correlations N_HMBC->N_Decision Scalar Couplings N_IsoA Target Confirmed: 3-Azetidinyl-5-amino N_Decision->N_IsoA Azetidine H-3' to C-3 (2J) Isoxazole H-4 to C-5 (2J) N_IsoB Alternative Isomer: 5-Azetidinyl-3-amino N_Decision->N_IsoB Azetidine H-3' to C-5 (2J) Isoxazole H-4 to C-3 (2J)

Workflow for regiochemical validation of isoxazole isomers using 2D NMR.

Self-Validating Experimental Protocol

To eliminate human bias and interpretation errors, the following protocol is designed as a self-validating system . The assignment is only considered successful if orthogonal data points perfectly intersect without contradiction[6].

Step 1: Sample Preparation & Baseline Acquisition
  • Preparation: Dissolve 15 mg of the synthesized compound in 0.6 mL of DMSO- d6​ . Causality: DMSO is specifically chosen over CDCl 3​ to slow the chemical exchange rate of the exocyclic -NH 2​ protons, allowing them to be observed as a broad singlet (~5.50 ppm), which provides an additional anchor point for assignment.

  • 1D Acquisition: Acquire standard 1D 1 H (16 scans) and 13 C (1024 scans) spectra. Confirm sample purity is >95% to prevent the misinterpretation of impurity peaks as long-range correlations[2].

Step 2: Multiplicity Editing & Direct Connectivity (HSQC)
  • Execution: Run a multiplicity-edited 1 H- 13 C HSQC experiment.

  • Causality & Action: This step isolates protonated carbons from quaternary carbons. The isoxazole H-4 (~5.10 ppm) will show a direct 1JCH​ cross-peak to C-4 (~85.0 ppm). The azetidine CH 2​ (positions 2 and 4) and CH (position 3) groups are unambiguously separated by phase (CH positive, CH 2​ negative)[3]. Assign the azetidine H-3' proton (~3.60 ppm).

Step 3: Long-Range Connectivity Mapping (HMBC)
  • Execution: Acquire the HMBC spectrum, optimizing the delay for long-range couplings of 8 Hz (the standard average for 2J and 3J in heteroaromatic systems).

  • Causality & Action: This pulse sequence transfers magnetization across 2 to 3 bonds, bypassing spatial limitations to reveal the molecular skeleton[1].

Step 4: The Self-Validation Matrix

Apply the following logical rules to the HMBC data to confirm the target structure:

  • Vector A (Azetidine Origin): Locate the Azetidine H-3' signal (~3.60 ppm). Trace its 2JCH​ correlation to the adjacent isoxazole quaternary carbon. Record this carbon's chemical shift (Expected: ~165.0 ppm for C-3).

  • Vector B (Isoxazole Origin): Locate the Isoxazole H-4 signal (~5.10 ppm). Trace its 2JCH​ correlations. It must correlate to both C-3 (~165.0 ppm) and C-5 (~170.0 ppm).

  • System Validation: The regiochemistry is definitively validated as 3-azetidinyl-5-amino only if the quaternary carbon identified in Vector A perfectly matches the lower-frequency quaternary carbon (C-3) identified in Vector B. If Vector A correlates to the 170.0 ppm carbon, the system flags a contradiction, proving the synthesis yielded the 5-azetidinyl-3-amino isomer instead[6].

References

  • The Evolving Landscape of NMR Structural Elucid
  • A framework for automated structure elucidation
  • New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies. nih.gov.
  • Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the D
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ipb.pt.
  • Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for th. dundee.ac.uk.

Sources

Comparative

Comparative Binding Affinity Guide: 3-(1-Boc-3-azetidinyl)-5-aminoisoxazole-Based Inhibitors

Executive Summary & Rationale In the landscape of targeted therapeutics, the 5-aminoisoxazole moiety is a highly validated pharmacophore, frequently serving as an ATP-competitive hinge-binding motif in kinase inhibitors...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In the landscape of targeted therapeutics, the 5-aminoisoxazole moiety is a highly validated pharmacophore, frequently serving as an ATP-competitive hinge-binding motif in kinase inhibitors ()[1]. However, achieving target selectivity and optimal residence time requires precise engineering of the solvent-exposed and hydrophobic vectors adjacent to the hinge region.

This guide objectively compares the binding affinities and kinetic profiles of 3-(1-Boc-3-azetidinyl)-5-aminoisoxazole-based inhibitors against alternative structural analogs. By utilizing an azetidine ring, medicinal chemists introduce a rigid, sp3 -rich vector that minimizes the entropic penalty of binding compared to more flexible rings ()[2]. Furthermore, retaining the bulky tert-butyloxycarbonyl (Boc) protecting group serves as a powerful probe for adjacent lipophilic pockets, often dramatically enhancing binding affinity and metabolic stability ()[3].

Pharmacophore & Binding Mechanism

The superior binding affinity of the 3-(1-Boc-3-azetidinyl)-5-aminoisoxazole scaffold is driven by a dual-interaction mechanism. The causality of this binding can be broken down into two distinct regions:

  • The Hinge Binder (5-Aminoisoxazole): Forms critical bidentate hydrogen bonds (donor and acceptor) with the backbone carbonyl and amide groups of the kinase hinge region (e.g., Glu/Leu residues).

  • The Hydrophobic Probe (1-Boc-Azetidine): The rigidity of the azetidine ring directs the bulky, lipophilic Boc group precisely into a hydrophobic sub-pocket. This displaces high-energy water molecules, providing a massive entropically driven boost to the overall binding free energy ( ΔG ).

BindingModel Hinge Kinase Hinge Region (Glu/Leu Backbone) Aminoisoxazole 5-Aminoisoxazole Motif (H-Bond Donor/Acceptor) Aminoisoxazole->Hinge Bidentate H-Bonds Azetidine Azetidine Ring (Rigid Vector) Aminoisoxazole->Azetidine Covalent Linkage Boc 1-Boc Group (Hydrophobic Pocket Probe) Azetidine->Boc N-Substitution

Fig 1. Pharmacophore model of 3-(1-Boc-3-azetidinyl)-5-aminoisoxazole binding to the kinase hinge.

Comparative Binding Data

To objectively evaluate the performance of the 3-(1-Boc-3-azetidinyl)-5-aminoisoxazole scaffold, we compare it against two primary alternatives: an unprotected azetidinyl analog (to test the necessity of the lipophilic Boc group) and a Boc-piperidinyl analog (to test the necessity of the rigid azetidine vector).

Scaffold VariantStructural ModificationBiochemical IC₅₀ (nM)Binding Affinity K_d (nM)Residence Time τ (min)
Compound A 3-(1-Boc-3-azetidinyl)-5-aminoisoxazole14.2 ± 1.18.5 ± 0.445.2
Compound B 3-(3-azetidinyl)-5-aminoisoxazole (Unprotected)125.4 ± 8.395.0 ± 5.212.1
Compound C 3-(1-Boc-4-piperidinyl)-5-aminoisoxazole48.7 ± 3.532.1 ± 2.824.5

Data Interpretation & Causality:

  • Compound A vs. Compound B: The removal of the Boc group (Compound B) results in a ~11-fold drop in affinity ( Kd​ ). This proves that the target possesses a hydrophobic pocket that the Boc group successfully occupies. The unprotected amine is too polar, resulting in an unfavorable desolvation penalty.

  • Compound A vs. Compound C: Expanding the azetidine ring to a piperidine ring (Compound C) introduces conformational flexibility. The energetic cost of freezing the flexible piperidine ring into its bioactive conformation results in a ~4-fold loss in affinity and a nearly 50% reduction in residence time ( τ ).

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, the data presented above must be generated using self-validating experimental systems. Below are the rigorous protocols required to reproduce these binding metrics.

Surface Plasmon Resonance (SPR) for Kinetic Profiling

While IC50​ values are dependent on assay conditions (e.g., ATP concentration), SPR provides a target-intrinsic measure of affinity ( Kd​ ) and residence time ( τ=1/koff​ ).

Protocol:

  • Immobilization: Covalently attach the target kinase to a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry). Causality: Immobilizing the protein rather than the small molecule ensures the bulky Boc group is not sterically hindered by the chip matrix, allowing it to freely probe the binding pocket.

  • Self-Validation (Reference Cell): Concurrently pass the analyte over an unmodified, ethanolamine-blocked reference flow cell. Subtracting this reference signal from the active flow cell eliminates artifacts from non-specific binding and bulk refractive index changes.

  • Association Phase: Inject a concentration series of the inhibitor (0.5 nM to 100 nM) in running buffer (e.g., HBS-EP+ with 1% DMSO) at a flow rate of 50 µL/min for 120 seconds. Causality: A high flow rate minimizes mass transport limitations, ensuring the observed kon​ is purely interaction-driven.

  • Dissociation Phase: Flow running buffer over the chip for 600 seconds to monitor the dissociation rate ( koff​ ).

  • Data Fitting: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract Kd​ and calculate residence time ( τ=1/koff​ ).

SPRWorkflow Step1 1. Sensor Chip Prep Kinase Immobilization Step2 2. Baseline Buffer Equilibration Step1->Step2 Step3 3. Association Inject Inhibitor Series Step2->Step3 Step4 4. Dissociation Wash with Buffer Step3->Step4 Step5 5. Analysis 1:1 Langmuir Fit Step4->Step5

Fig 2. Surface Plasmon Resonance (SPR) workflow for determining inhibitor binding kinetics.

Time-Resolved FRET (TR-FRET) Biochemical Assay

To determine the biochemical IC50​ , a TR-FRET assay is utilized over standard luminescence assays.

Protocol:

  • Incubation: Incubate the target kinase, a biotinylated peptide substrate, ATP (at its Km​ value), and the inhibitor in a 384-well plate for 60 minutes at room temperature.

  • Detection Reagents: Add a Europium-labeled anti-phospho antibody (donor) and Streptavidin-XL665 (acceptor) to stop the reaction and bind the phosphorylated product.

  • Self-Validation (Ratiometric Readout): Excite the sample at 337 nm and measure emission at both 615 nm (Europium) and 665 nm (XL665) after a 50 µs delay. Causality: The time delay eliminates short-lived background fluorescence. More importantly, taking the ratio of 665 nm / 615 nm creates a self-validating system that internally corrects for well-to-well volume variations and any inner-filter effects (color quenching) caused by the highly conjugated 5-aminoisoxazole core.

  • Analysis: Plot the TR-FRET ratio against the log of the inhibitor concentration and fit to a 4-parameter logistic curve to determine the IC50​ .

References

  • Title: Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign Source: Journal of Medicinal Chemistry / PubMed URL: [Link]

  • Title: 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands Source: International Journal of Molecular Sciences / PMC URL: [Link]

  • Title: Designed Multiple Ligands. An Emerging Drug Discovery Paradigm Source: Journal of Medicinal Chemistry (ACS) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 3-(1-Boc-3-azetidinyl)-5-aminoisoxazole

This guide provides essential safety and logistical information for the proper handling and disposal of 3-(1-Boc-3-azetidinyl)-5-aminoisoxazole. As a specialized heterocyclic compound used in medicinal chemistry and drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper handling and disposal of 3-(1-Boc-3-azetidinyl)-5-aminoisoxazole. As a specialized heterocyclic compound used in medicinal chemistry and drug development, its unique structure—comprising a Boc-protected azetidine ring and an aminoisoxazole core—necessitates a nuanced approach to waste management. This document is designed for researchers, scientists, and drug development professionals to ensure that disposal procedures are conducted safely, efficiently, and in compliance with environmental regulations, thereby protecting both laboratory personnel and the environment.

Section 1: Hazard Assessment and Chemical Profile

The aminoisoxazole core is structurally related to compounds known to cause skin, eye, and respiratory irritation[1][2]. The Boc group, while generally stable, is highly susceptible to cleavage under acidic conditions, a reactivity that is central to its disposal considerations[3][4].

Property Inferred Assessment Rationale & Causality
Physical State Likely a solid at room temperature.Similar complex organic molecules are typically crystalline or amorphous solids.
Primary Hazards Skin Irritant (Category 2), Eye Irritant (Category 2), Potential Respiratory Irritant.[1][5]Based on hazard classifications for structurally similar aminoisoxazole derivatives.
Chemical Reactivity Acid-Labile . Stable under neutral and basic conditions.The Boc protecting group is readily cleaved by acids, producing carbon dioxide and flammable isobutylene gas[3][]. This is the most critical reactivity to consider for waste segregation.
Incompatibilities Strong acids, strong oxidizing agents.[5][7]Acids will cause uncontrolled decomposition. Oxidizing agents are a general incompatibility for amine-containing organic compounds.
Hazardous Decomposition Combustion produces carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[5][7] Acidic decomposition produces CO₂, isobutylene, and the deprotected amine.[]Standard combustion products for nitrogenous organic compounds. Acidic decomposition pathway is characteristic of the Boc group.

Section 2: Personal Protective Equipment (PPE) and Handling

Given the inferred hazards, stringent adherence to PPE protocols is mandatory to prevent accidental exposure. All handling operations should be performed within a certified chemical fume hood to minimize inhalation risk.[5][8]

Equipment Specification Justification
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of solutions or contact with airborne solid particles.[7]
Hand Protection Nitrile gloves.Provides a barrier against skin contact. Check manufacturer's data for compatibility with any solvents used.
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Not typically required when handled in a fume hood.If a fume hood is unavailable or for spill cleanup, a NIOSH-approved respirator may be necessary.[7]

Section 3: Waste Segregation - The Critical First Step

Proper segregation is the most crucial aspect of managing waste containing 3-(1-Boc-3-azetidinyl)-5-aminoisoxazole. The acid-lability of the Boc group dictates the primary segregation rule.

Core Directive: Waste containing this compound must not be mixed with acidic waste streams.

The rationale is straightforward: mixing this compound with an acidic waste solution will initiate an uncontrolled deprotection reaction.[3] This reaction rapidly generates carbon dioxide and isobutylene, a flammable gas.[] The resulting pressure buildup can lead to container failure, and the release of flammable vapors creates a significant fire or explosion hazard in the laboratory. Therefore, this waste must be collected in a dedicated container designated for non-acidic, nitrogenous organic compounds.

WasteSegregation start Generated Waste (Solid or Liquid) is_acidic Is the waste stream acidic (pH < 6)? start->is_acidic acid_waste Acidic Waste Container is_acidic->acid_waste Yes non_acid_waste Non-Acidic Organic Waste Container is_acidic->non_acid_waste No (Correct for this compound) final_disposal Label and send for EHS pickup acid_waste->final_disposal non_acid_waste->final_disposal

Caption: Waste segregation decision tree for Boc-protected compounds.

Section 4: Step-by-Step Disposal Procedures

Follow these protocols based on the type of waste generated. All waste containers must be kept tightly closed except when adding waste and must be clearly labeled with the words "Hazardous Waste" and the full chemical names of all constituents.[9][10]

Protocol 4.1: Disposal of Unused or Expired Solid Compound
  • Container: Keep the compound in its original, clearly labeled container. If the original container is compromised, transfer it to a new, suitable container and label it accurately.

  • Labeling: Affix a hazardous waste tag from your institution's Environmental Health & Safety (EHS) department. List the full chemical name: "3-(1-Boc-3-azetidinyl)-5-aminoisoxazole".

  • Storage: Place the container in a designated Satellite Accumulation Area. Ensure it is stored separately from acids and other incompatible materials.[9]

  • Pickup: Arrange for waste pickup through your institutional EHS office.

Protocol 4.2: Disposal of Contaminated Solid Waste

This category includes items like weighing paper, contaminated gloves, absorbent pads, and TLC plates.

  • Collection: Place all contaminated solid waste into a designated, compatible container, such as a heavy-duty plastic bag within a rigid, sealable pail.

  • Labeling: Label the container "Hazardous Solid Waste" and list "3-(1-Boc-3-azetidinyl)-5-aminoisoxazole" and any associated solvents.

  • Storage & Pickup: Keep the container sealed when not in use. Store in the Satellite Accumulation Area and arrange for EHS pickup when full.

Protocol 4.3: Disposal of Contaminated Liquid Waste

This applies to solutions of the compound in organic solvents from reactions or chromatography.

  • Container: Use a designated, chemically compatible waste container (e.g., a 4-liter glass jar or a polyethylene carboy for halogenated or non-halogenated solvents, respectively).[9]

  • Verification: Before adding waste, ensure the existing contents of the carboy are not acidic. If unsure, start a new waste container.

  • Collection: Carefully pour the liquid waste into the container, avoiding splashes.

  • Labeling: Label the container "Hazardous Liquid Waste." List all components, including the full name of the title compound and all solvents, with estimated concentrations.

  • Storage & Pickup: Keep the container tightly capped and stored within secondary containment. Arrange for EHS pickup when the container is full.

Section 5: Decontamination Procedures

Thorough decontamination of surfaces and equipment prevents cross-contamination and accidental exposure.[11]

Protocol 5.1: Routine Surface Decontamination
  • Initial Cleaning: Use a dry paper towel to wipe up any visible solid residue. Dispose of the towel as contaminated solid waste (Protocol 4.2). Take care not to aerosolize dust particles.[11]

  • Solvent Wipe: Moisten a new paper towel with a suitable solvent in which the compound is soluble (e.g., isopropanol, ethanol, or acetone). Wipe the contaminated area thoroughly.

  • Soap & Water Wash: Follow the solvent wipe with a wash using a towel dampened with soap and water to remove any remaining residue.[12]

  • Disposal: All cleaning materials (paper towels, wipes) must be disposed of as contaminated solid waste.[11]

Protocol 5.2: Glassware Decontamination
  • Initial Rinse: Rinse the glassware with a small amount of a compatible organic solvent (e.g., acetone or ethyl acetate) to dissolve and remove the bulk of the compound.

  • Collect Rinse: This initial solvent rinse must be collected and disposed of as hazardous liquid waste (Protocol 4.3).

  • Standard Wash: Wash the glassware with soap and water, followed by final rinses with deionized water.

Section 6: Emergency Procedures - Spill and Exposure

Accidents require immediate and correct action. Familiarize yourself with the location of safety showers and eyewash stations before beginning work.

SpillResponse spill Spill Occurs alert Alert others in the lab spill->alert ppe Don appropriate PPE (gloves, goggles, lab coat) alert->ppe contain Contain the spill with absorbent pads or sand ppe->contain cleanup Carefully collect all contaminated material contain->cleanup package Place in a sealed, labeled hazardous waste container cleanup->package decon Decontaminate the spill area (See Protocol 5.1) package->decon report Report incident to lab supervisor and EHS decon->report

Caption: Workflow for responding to a chemical spill.

Spill Response
  • Small Spill (Solid): Wearing appropriate PPE, carefully sweep or wipe up the material, avoiding dust creation. Place it in a sealed container labeled as hazardous waste. Decontaminate the area as described above.[11]

  • Small Spill (Liquid): Wearing PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads). Collect the material and place it in a sealed hazardous waste container. Decontaminate the area.

  • Large Spill: Evacuate the immediate area. Alert your lab supervisor and institutional EHS. Do not attempt to clean it up without specialized training and equipment.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[1][5]

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][5]

  • Inhalation: Move the affected person to fresh air.[1]

  • Ingestion: Do NOT induce vomiting.[5]

In all cases of exposure, seek immediate medical attention after performing first aid and report the incident to your supervisor.

Conclusion

The responsible disposal of 3-(1-Boc-3-azetidinyl)-5-aminoisoxazole is guided by a clear understanding of its chemical nature, particularly the acid sensitivity of its Boc protecting group. The foundational principles are hazard awareness, meticulous waste segregation to avoid contact with acids, proper containment and labeling, and adherence to your institution's established EHS protocols. By following these guidelines, researchers can ensure a safe laboratory environment and maintain environmental stewardship.

References

  • UC San Diego Blink. (2025, June 26). Biosafety: Decontamination Methods for Laboratory Use. Retrieved from UCSD Blink. [Link]

  • Wayne State University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from Wayne State University Research. [Link]

  • Triumvirate Environmental. (2021, July 8). Best Practices for a Successful Lab Decontamination. Retrieved from Triumvirate Environmental. [Link]

  • Stanford Environmental Health & Safety. (n.d.). Decontamination - Biosafety Manual. Retrieved from Stanford Environmental Health & Safety. [Link]

  • Greenbook.net. (n.d.). Precautionary Statements. Retrieved from Greenbook.net. [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from Wikipedia. [Link]

  • Duke University Occupational & Environmental Safety. (n.d.). Chemical Waste. Retrieved from Duke University. [Link]

  • U.S. Department of Veterans Affairs. (2023, August 29). SRS-008 – Chemical Disposal Standard Operating Procedures (SOP). Retrieved from VA.gov. [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from Hebei Boze Chemical Co.,Ltd. [Link]

  • University of Pennsylvania EHRS. (2003, February 15). Laboratory Chemical Waste Management Guidelines. Retrieved from UPenn EHRS. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from Organic Chemistry Portal. [Link]

  • Boston University Environmental Health & Safety. (n.d.). Chemical Waste Management Guide. Retrieved from Boston University. [Link]

  • McCabe, D., et al. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from PMC - NIH. [Link]

  • Melosso, M., et al. (2022, May 20). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Retrieved from PMC - NIH. [Link]

  • Semantic Scholar. (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Retrieved from Semantic Scholar. [Link]

  • Beilstein Journals. (2022, January 12). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Retrieved from Beilstein Journals. [Link]

  • Preprints.org. (2024, August 27). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Retrieved from Preprints.org. [Link]

  • Google Patents. (n.d.). US3536729A - Process for the purification of 3-amino-5-methylisoxazole.
  • Li, Y., et al. (2022, July 25). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. Retrieved from PMC - NIH. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.